7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1326877-39-7
VCID: VC4197143
InChI: InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(11-18)14-30-25(31)19-9-7-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-8-10-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC
Molecular Formula: C26H22N4O6
Molecular Weight: 486.484

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1326877-39-7

Cat. No.: VC4197143

Molecular Formula: C26H22N4O6

Molecular Weight: 486.484

* For research use only. Not for human or veterinary use.

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione - 1326877-39-7

CAS No. 1326877-39-7
Molecular Formula C26H22N4O6
Molecular Weight 486.484
IUPAC Name 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(11-18)14-30-25(31)19-9-7-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-8-10-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)
Standard InChI Key FHVAEBLGZHUHII-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC

The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule belonging to the quinazoline class, which is of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline backbone substituted with a 1,2,4-oxadiazole moiety and a 3-methoxybenzyl group, contributing to its chemical properties and potential biological activity.

Synthesis and Chemical Behavior

The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step chemical reactions. These processes often start with the formation of the quinazoline core, followed by the introduction of the oxadiazole and methoxybenzyl substituents. The specific conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Synthesis Steps

  • Formation of Quinazoline Core: This can be achieved through the condensation of anthranilic acid with appropriate reagents.

  • Introduction of Oxadiazole Moiety: This involves the reaction of the quinazoline core with a suitable oxadiazole derivative.

  • Attachment of Methoxybenzyl Group: This step typically involves alkylation reactions to introduce the methoxybenzyl substituent.

Biological Activity

Quinazoline derivatives, including 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, are known for their potential biological activities, such as antimicrobial and anticancer properties. The presence of the oxadiazole and methoxybenzyl groups can enhance these activities by interacting with biological targets like enzymes or receptors.

Potential Applications

  • Antimicrobial Agents: Quinazoline derivatives have been explored as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .

  • Anticancer Agents: The ability of quinazolines to interact with cellular targets makes them candidates for anticancer therapies.

Spectroscopic Analysis

To confirm the structure and purity of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed.

Spectroscopic Techniques

TechniquePurpose
NMRStructural confirmation and purity assessment
IRFunctional group identification
MSMolecular weight verification

Comparison with Related Compounds

Other compounds in the quinazoline class, such as 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, share similar structural features but differ in their substituents, which can affect their biological profiles and reactivity .

Comparison Table

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dioneC26H22N4O6486.5Potential antimicrobial and anticancer
3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dioneC25H19ClN4O5490.9Antimicrobial and anticancer properties
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione analogsVariesVariesAntimicrobial, anticancer

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